molecular formula C17H12BrN3 B14215140 1H-Pyrazolo[4,3-c]isoquinoline, 7-bromo-3-methyl-5-phenyl- CAS No. 824968-39-0

1H-Pyrazolo[4,3-c]isoquinoline, 7-bromo-3-methyl-5-phenyl-

Cat. No.: B14215140
CAS No.: 824968-39-0
M. Wt: 338.2 g/mol
InChI Key: DXJHAMKVMAKMIW-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-c]isoquinoline, 7-bromo-3-methyl-5-phenyl- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, methyl, and phenyl substituents in its structure enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[4,3-c]isoquinoline derivatives can be synthesized through various methods. One common approach involves the condensation of 3-aryl (heteryl)-2,4-diacetyl-5-hydroxy-5-methylcyclohexanones with 3-amino-1-phenyl-1H-pyrazol-5(4H)-one . This reaction typically requires heating in the presence of a suitable solvent such as tetrahydrofuran.

Industrial Production Methods: Industrial production of 1H-Pyrazolo[4,3-c]isoquinoline derivatives often involves multicomponent reactions, which are efficient and cost-effective. These methods allow for the simultaneous formation of multiple bonds in a single reaction step, reducing the need for purification and minimizing waste.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazolo[4,3-c]isoquinoline derivatives undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the pyrazole ring into a pyrazoline ring.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1H-Pyrazolo[4,3-c]isoquinoline can yield quinoline derivatives, while reduction can produce pyrazoline derivatives.

Scientific Research Applications

1H-Pyrazolo[4,3-c]isoquinoline derivatives have a wide range of scientific research applications:

    Chemistry: These compounds are used as building blocks in the synthesis of more complex molecules.

    Biology: They exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Due to their biological activities, these compounds are investigated as potential therapeutic agents for treating various diseases.

    Industry: They are used in the development of new materials and as intermediates in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

1H-Pyrazolo[4,3-c]isoquinoline derivatives can be compared with other similar compounds, such as:

    1H-Pyrazolo[3,4-b]quinolines: These compounds have a similar structure but differ in the position of the pyrazole ring.

    Quinolinyl-pyrazoles: These compounds also contain a pyrazole ring fused to a quinoline ring but have different substituents and biological activities.

The uniqueness of 1H-Pyrazolo[4,3-c]isoquinoline derivatives lies in their specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

824968-39-0

Molecular Formula

C17H12BrN3

Molecular Weight

338.2 g/mol

IUPAC Name

7-bromo-3-methyl-5-phenyl-2H-pyrazolo[4,3-c]isoquinoline

InChI

InChI=1S/C17H12BrN3/c1-10-15-17(21-20-10)13-8-7-12(18)9-14(13)16(19-15)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21)

InChI Key

DXJHAMKVMAKMIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4

Origin of Product

United States

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